molecular formula C22H35N3O3 B7178539 (3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone

(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone

Cat. No.: B7178539
M. Wt: 389.5 g/mol
InChI Key: ONDNYVCDXHMHKD-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of ethoxy and propoxy groups through etherification reactions. The piperazinyl and piperidinyl moieties are then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the employment of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or material effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethoxy-4-methoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
  • (3-Propoxy-4-ethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of (3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

(3-ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3/c1-4-15-28-20-9-8-18(16-21(20)27-5-2)22(26)25-13-11-24(12-14-25)19-7-6-10-23(3)17-19/h8-9,16,19H,4-7,10-15,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDNYVCDXHMHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCCN(C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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